1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 449.6 g/mol. This compound belongs to the class of heterocyclic compounds, specifically derivatives of pyrazolo[1,5-a]pyrimidine, which are known for their diverse biological activities. The compound's structure features a piperazine ring and a cyclohexyl group, contributing to its pharmacological properties and interactions.
The synthesis of 1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine can be approached through several methods, often involving multi-step reactions that include cyclization and functional group modifications.
Technical details regarding reaction conditions (temperature, solvents) and purification methods (chromatography) are critical for optimizing yield and purity.
The molecular structure of 1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine can be represented using various structural formulas:
InChI=1S/C26H35N5O2/c1-18-16-24(30-14-12-29(13-15-30)21-8-6-5-7-9-21)31-26(27-18)19(2)25(28-31)20-10-11-22(32-3)23(17-20)33-4/h10-11,16-17,21H,5-9,12-15H2,1-4H3The chemical reactivity of 1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is influenced by its heterocyclic structure.
Technical details regarding reaction mechanisms and conditions are essential for understanding the compound's potential transformations.
The mechanism of action for 1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is not fully elucidated but likely involves interactions with specific biological targets.
Data from pharmacological studies would provide insights into its efficacy and safety profiles.
The compound is typically characterized by:
Key chemical properties include:
Relevant data from experimental analyses should be referenced for precise values.
1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine shows promise in various scientific fields:
Continued research may uncover additional applications in drug development and molecular biology.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: